molecular formula C24H17BrClNO5S B13379916 Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B13379916
M. Wt: 546.8 g/mol
InChI Key: WYGNDKNSTKSOPF-XGCFFSCVSA-N
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Description

Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Bromination: Introduction of the bromo group into the benzene ring.

    Alkylation: Addition of the propynyloxy group.

    Condensation: Formation of the benzylidene linkage.

    Amidation: Introduction of the chlorobenzoyl group.

    Cyclization: Formation of the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl or nitro groups.

    Substitution: Replacement of halogen atoms with other functional groups.

    Hydrolysis: Breakdown of ester or amide bonds.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-chlorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Unique due to its combination of functional groups.

    Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Similar structure but with a methyl group instead of a chlorine atom.

    Ethyl 5-[5-bromo-2-(2-propynyloxy)benzylidene]-2-[(2-fluorobenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Contains a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H17BrClNO5S

Molecular Weight

546.8 g/mol

IUPAC Name

ethyl (5Z)-5-[(5-bromo-2-prop-2-ynoxyphenyl)methylidene]-2-(2-chlorobenzoyl)imino-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C24H17BrClNO5S/c1-3-11-32-18-10-9-15(25)12-14(18)13-19-21(28)20(24(30)31-4-2)23(33-19)27-22(29)16-7-5-6-8-17(16)26/h1,5-10,12-13,28H,4,11H2,2H3/b19-13-,27-23?

InChI Key

WYGNDKNSTKSOPF-XGCFFSCVSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(C=CC(=C2)Br)OCC#C)/SC1=NC(=O)C3=CC=CC=C3Cl)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(C=CC(=C2)Br)OCC#C)SC1=NC(=O)C3=CC=CC=C3Cl)O

Origin of Product

United States

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